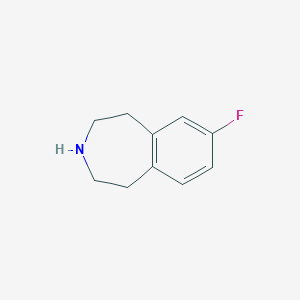

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position of the benzazepine ring imparts unique chemical and biological properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.

Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Cyclization: The cyclization step involves the formation of the benzazepine ring. This can be achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.

Reduction: The final step involves the reduction of the intermediate compounds to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzazepine derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine has been studied for its interactions with various neurotransmitter systems. Its structure allows it to potentially act as a selective dopamine receptor modulator.

Case Study :

A study evaluated the compound's effects on dopamine D1 receptors, revealing that it may enhance certain neurochemical pathways associated with mood regulation and cognitive function . This positions it as a candidate for further research into treatments for conditions such as depression and anxiety.

Antidepressant and Antipsychotic Development

The compound's structural similarities to known antidepressants and antipsychotics suggest potential therapeutic applications. Its fluorinated structure may enhance lipophilicity and metabolic stability, which are desirable traits in drug development.

Research Findings :

Research has indicated that derivatives of benzazepines can exhibit significant antidepressant-like effects in animal models. For instance, compounds similar to this compound have been shown to improve depressive symptoms without the severe side effects commonly associated with traditional antidepressants .

Selective Inhibition Studies

The compound has been evaluated for its ability to selectively inhibit certain enzymes and receptors involved in neurotransmission.

Synthetic Pathways

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. The incorporation of fluorine is critical as it often enhances the pharmacokinetic profile of the resulting compounds.

Synthesis Example :

The synthesis typically starts from readily available precursors through cyclization reactions that form the benzazepine core . Subsequent fluorination steps are crucial for achieving the desired activity profile.

Mecanismo De Acción

The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of ion channels.

Comparación Con Compuestos Similares

Similar Compounds

- 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

- 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Uniqueness

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 324558-64-7) is a member of the benzazepine family, which is known for its diverse pharmacological properties. The introduction of a fluorine atom at the 7th position of the benzazepine ring enhances its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

- Molecular Formula : C10H12FN

- Molecular Weight : 165.21 g/mol

- IUPAC Name : 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

- CAS Number : 324558-64-7

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The fluorine atom is believed to enhance binding affinity to various targets:

- Receptor Binding : This compound has shown potential in modulating neurotransmitter systems by binding to adrenergic and serotonergic receptors. Studies indicate that it may inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin .

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes like phenylethanolamine N-methyltransferase (PNMT), demonstrating selectivity that suggests potential applications in treating central nervous system disorders .

Pharmacological Studies

Research has highlighted several biological activities associated with this compound:

- Antidepressant-like Effects : Animal models suggest that this compound exhibits antidepressant-like properties through its action on serotonin and norepinephrine pathways .

- CNS Activity : It has shown promise as a central nervous system agent with potential applications in treating anxiety and depression due to its ability to penetrate the blood-brain barrier effectively .

- Antitumor Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

Comparative Biological Activity

A comparison with similar compounds can illustrate the unique properties of this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine | Moderate CNS activity | Similar receptor binding |

| 7-Fluoro-2,3,4,5-tetrahydro-1H-benzazepin-5-ol | Antidepressant effects | Enhanced serotonin reuptake inhibition |

| 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | Antitumor properties | Cytotoxicity against cancer cells |

Case Studies

Recent studies have provided insights into the therapeutic applications of 7-fluoro-2,3,4,5-tetrahydro-1H-benzazepine:

- Study on CNS Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on anxiety models in rodents. Results indicated significant reductions in anxiety-like behavior compared to control groups .

- Antitumor Activity Assessment : Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of this compound exhibited moderate cytotoxicity. The activity was attributed to enhanced apoptotic signaling pathways induced by the compound .

Propiedades

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMCTOVONAMKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.